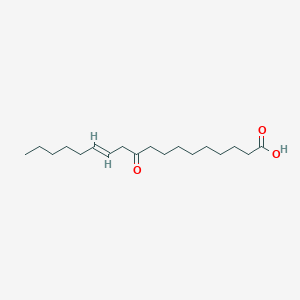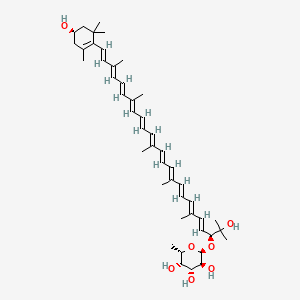
2-(Morpholin-4-yl)ethane-1-sulfonic acid potassium
Overview
Description
Synthesis Analysis
The synthesis of morpholinium derivatives, including 2-(N-Morpholino)ethanesulfonic acid potassium salt, often involves base-mediated cyclization reactions. For instance, a base (potassium carbonate)-mediated cyclization reaction of N-protected α-amino acids with 1,2-dibromoethane has been reported to produce chiral N-protected morpholinone derivatives in good yields and enantiomerically pure forms (Samanta et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-(N-Morpholino)ethanesulfonic acid potassium salt has been elucidated through techniques such as X-ray diffraction analysis. For example, the structure of sodium 2-(N-morpholino)ethanesulfonate monohydrate, a related compound, has been determined, revealing insights into its molecular geometry and interactions (Deschamps et al., 2002).
Chemical Reactions and Properties
The chemical properties of 2-(N-Morpholino)ethanesulfonic acid potassium salt are closely related to its buffer capabilities and phase behavior. For example, the solubility and phase separation of 2-(N-Morpholino)ethanesulfonic acid in aqueous solutions have been studied, providing valuable information on its behavior in mixed solvents (Taha & Lee, 2011).
Physical Properties Analysis
The physical properties, such as solubility, have been analyzed in various studies. The solubility of MES in different solvents provides crucial information on its applications in biological and biochemical research, impacting its use as a standard buffer (Taha & Lee, 2011).
Chemical Properties Analysis
The chemical behavior of 2-(N-Morpholino)ethanesulfonic acid potassium salt under different conditions has been the subject of research, particularly in the context of its buffer action. The buffer standards for the biochemical pH of related compounds have been established, which are critical for its widespread use in laboratory settings (Roy et al., 2009).
Scientific Research Applications
Buffering Agent in Biological Studies
2-(N-Morpholino)ethanesulfonic acid (MES) is widely used for pH control as a standard buffer in the physiological pH range. Its importance in maintaining the stability of pH in solutions, especially in biological and biochemical research, is highlighted in various studies. For instance, MES buffers have been used in nutrient solution studies to stabilize pH, proving to be biologically inert and not interacting significantly with other solution ions (Bugbee & Salisbury, 1985). Similarly, the use of MES buffer in early nodulation studies with annual Medicago species demonstrated its utility in stabilizing solution pH without affecting plant growth or nodulation (Ewing & Robson, 1991).
Role in Chromatography and Spectroscopy
MES plays a crucial role in chromatographic and spectroscopic studies. It has been used as a mobile phase in liquid chromatography, illustrating its effectiveness in such applications (Poole, Shetty, & Poole, 1989). Additionally, its use in capillary electrophoresis for the separation of anions by indirect detection has been documented, showcasing its versatility in analytical techniques (Kelly & Nelson, 1993).
Interaction with Biological Macromolecules
The interaction of MES with macromolecules like proteins is significant in biological studies. Research has shown that MES can influence the lower critical solution temperature phase transition of poly(N-isopropylacrylamide), serving as a model for understanding protein interactions (Taha, Gupta, Khoiroh, & Lee, 2011). This highlights the importance of MES in studying the behavior of biomolecules under different conditions.
Utilization in Solubility and Phase Separation Studies
MES's properties are crucial in solubility and phase separation studies. Research on its solubility and phase separation in aqueous solutions has provided valuable data for its application in various scientific fields (Taha & Lee, 2011).
Safety and Hazards
Contact with this buffer is hazardous; skin or eye exposure should be cleaned well with water and medical aid should be sought in the case of eye exposure, swallowing, or inhalation of dust. It also emits toxic fumes upon combustion, including carbon monoxide, nitrogen oxide, and sulfur oxides . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Relevant Papers One relevant paper discusses a facile and rapid method for one-pot synthesis of gold nanoparticles (AuNPs) using 2-(N-Morpholino)ethanesulfonic acid (MES) as a reducing agent, buffering agent, and capping ligand . Another paper discusses the solubility and phase separation of 2-(N-Morpholino)ethanesulfonic acid .
Mechanism of Action
Target of Action
MES potassium salt, also known as 2-(N-Morpholino)ethanesulfonic acid potassium salt or Potassium 2-morpholinoethanesulfonate, is primarily used as a buffering agent in biological and biochemical research . Its primary target is the pH of the solution it is added to . It helps maintain a stable pH environment, which is crucial for various biochemical processes .
Mode of Action
The mode of action of MES potassium salt involves its ability to stabilize pH by minimizing fluctuations in hydrogen ion concentrations . This is achieved through its amphoteric nature, allowing it to react both as an acid and a base . By doing so, it can either absorb excess H+ ions or donate H+ ions when needed, thereby maintaining the pH of the solution within a narrow range .
Biochemical Pathways
Instead, it provides a stable pH environment that is essential for the proper functioning of various biochemical reactions . For instance, many enzymes have an optimal pH range where they exhibit maximum activity. MES potassium salt helps maintain this optimal pH, thereby ensuring the efficient functioning of these enzymes .
Pharmacokinetics
Its solubility in water (033 g/mL, clear, colorless ) is a key property that affects its distribution in aqueous solutions .
Result of Action
The primary result of the action of MES potassium salt is the stabilization of pH in the solution it is added to . This stable pH environment is crucial for maintaining the activity of various biomolecules, including enzymes, and ensuring the proper progression of biochemical reactions .
Action Environment
The action of MES potassium salt can be influenced by environmental factors such as temperature and concentration . The pH (and pKa at ionic strength I≠0) of the buffer solution changes with concentration and temperature . These effects can be predicted using online calculators . Therefore, these factors need to be carefully controlled to ensure the effective buffering action of MES potassium salt .
Biochemical Analysis
Biochemical Properties
2-(N-Morpholino)ethanesulfonic acid potassium salt plays a crucial role in biochemical reactions by acting as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules to maintain the pH of the reaction environment. This compound is known to weakly bind with metal ions such as calcium, magnesium, and manganese, and has negligible binding with copper(II) ions . This property makes it suitable for use in reactions involving metal ions, as it does not interfere with their activity. Additionally, 2-(N-Morpholino)ethanesulfonic acid potassium salt is used in the purification processes of antibodies, peptides, proteins, blood components, and growth factors .
Cellular Effects
2-(N-Morpholino)ethanesulfonic acid potassium salt influences various cellular processes by maintaining the pH of the cellular environment. It has been shown to affect potassium uptake in non-nodulated seedlings of soybean, enhancing their growth . In perovskite solar cells, this compound acts as a bridging layer between the tin oxide electron transport layer and the perovskite film, enhancing charge extraction and transport . These effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-(N-Morpholino)ethanesulfonic acid potassium salt involves its interaction with biomolecules to maintain a stable pH environment. This compound passivates trap states of tin suspension bonds in perovskite solar cells, enhancing charge extraction and transport . It also interacts with uncoordinated lead ions, modulating crystal growth and crystallographic orientation of perovskite film . These interactions highlight the compound’s role in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(N-Morpholino)ethanesulfonic acid potassium salt can change over time. This compound has been shown to exhibit excellent long-term stability, maintaining more than 90% of its initial power conversion efficiency in perovskite solar cells after 1680 hours of storage in ambient conditions . The stability and degradation of this compound are crucial for its effectiveness in long-term experiments.
Transport and Distribution
Within cells and tissues, 2-(N-Morpholino)ethanesulfonic acid potassium salt is transported and distributed through interactions with transporters and binding proteins. Its excellent solubility in water and minimal lipid solubility render it impermeable to membranes, ensuring its localization in the aqueous phase of cells . This property is crucial for its function as a buffering agent in various cellular compartments.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(N-Morpholino)ethanesulfonic acid potassium salt involves the reaction of morpholine with ethylene chlorohydrin to form 2-(N-Morpholino)ethanol, which is then reacted with sulfamic acid to form 2-(N-Morpholino)ethanesulfonic acid. The resulting acid is then neutralized with potassium hydroxide to form the potassium salt.", "Starting Materials": [ "Morpholine", "Ethylene chlorohydrin", "Sulfamic acid", "Potassium hydroxide" ], "Reaction": [ "Step 1: Morpholine is reacted with ethylene chlorohydrin in the presence of a base catalyst to form 2-(N-Morpholino)ethanol.", "Step 2: 2-(N-Morpholino)ethanol is reacted with sulfamic acid in the presence of a dehydrating agent to form 2-(N-Morpholino)ethanesulfonic acid.", "Step 3: The resulting acid is neutralized with potassium hydroxide to form the potassium salt of 2-(N-Morpholino)ethanesulfonic acid." ] } | |
CAS RN |
39946-25-3 |
Molecular Formula |
C6H13KNO4S |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
potassium;2-morpholin-4-ylethanesulfonate |
InChI |
InChI=1S/C6H13NO4S.K/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10); |
InChI Key |
WIAQYZRTVSUECN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O.[K] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4R)-3-[(1S)-1-Hydroxyhexyl]-4-(hydroxymethyl)oxolan-2-one](/img/structure/B1260721.png)








![Dioxabicyclo[3.2.1]octane](/img/structure/B1260736.png)



